molecular formula C10H11FO3 B14017529 2-(2-Fluoro-5-methoxyphenyl)-1,3-dioxolane

2-(2-Fluoro-5-methoxyphenyl)-1,3-dioxolane

Cat. No.: B14017529
M. Wt: 198.19 g/mol
InChI Key: JXOANCUHCNEGLJ-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-methoxyphenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a dioxolane ring attached to a phenyl group substituted with a fluorine atom and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methoxyphenyl)-1,3-dioxolane typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-5-methoxybenzaldehyde and ethylene glycol.

    Formation of the Dioxolane Ring: The aldehyde group of 2-fluoro-5-methoxybenzaldehyde reacts with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the dioxolane ring. The reaction is typically carried out under reflux conditions.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom or methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-fluoro-5-methoxyphenyl)acetic acid.

    Reduction: Formation of 2-(2-fluoro-5-methoxyphenyl)ethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(2-Fluoro-5-methoxyphenyl)-1,3-dioxolane has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and the substituted phenyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoro-5-methoxyphenyl)ethanol
  • 2-(2-Fluoro-5-methoxyphenyl)acetic acid
  • 2-(2-Fluoro-5-methoxyphenyl)benzoic acid

Uniqueness

2-(2-Fluoro-5-methoxyphenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

2-(2-fluoro-5-methoxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C10H11FO3/c1-12-7-2-3-9(11)8(6-7)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3

InChI Key

JXOANCUHCNEGLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)C2OCCO2

Origin of Product

United States

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